molecular formula C13H10FNO2 B167071 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 128843-61-8

4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B167071
CAS No.: 128843-61-8
M. Wt: 231.22 g/mol
InChI Key: GNMRXQTZWYXHMO-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves multiple steps. One common method starts with the acylation of 4-fluorobenzoyl chloride with a suitable pyrrole derivative under Friedel-Crafts conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and carried out in an inert solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluorobenzoyl moiety can enhance binding affinity and specificity, while the formyl group can participate in covalent interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl chloride: Used as an intermediate in organic synthesis.

    4-Fluorobenzoic acid: A simpler analog with similar reactivity but lacking the pyrrole ring.

    4-Fluorobenzaldehyde: Similar structure but without the pyrrole ring and methyl group.

Uniqueness

4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of the fluorobenzoyl group and the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex organic molecules and materials with specific desired properties .

Properties

IUPAC Name

4-(4-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-15-7-10(6-12(15)8-16)13(17)9-2-4-11(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMRXQTZWYXHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379028
Record name 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128843-61-8
Record name 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128843-61-8
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